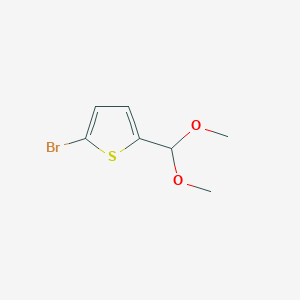
2-Bromo-5-(dimethoxymethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(dimethoxymethyl)thiophene is an organic compound with the molecular formula C7H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(dimethoxymethyl)thiophene typically involves the bromination of 5-(dimethoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-(dimethoxymethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, although specific examples for this compound are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions vary depending on the nucleophile but often involve heating in a polar solvent.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the thiophene ring is connected to another aromatic ring.
Aplicaciones Científicas De Investigación
2-Bromo-5-(dimethoxymethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism of action for 2-Bromo-5-(dimethoxymethyl)thiophene would depend on its specific application. In the context of organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily replaced by other groups in substitution reactions. The thiophene ring itself is aromatic and can participate in various electrophilic and nucleophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromothiophene: This compound is similar in structure but lacks the dimethoxymethyl group.
5-Bromo-2-methylthiophene: Another similar compound, which has a methyl group instead of the dimethoxymethyl group.
Uniqueness
The presence of the dimethoxymethyl group in 2-Bromo-5-(dimethoxymethyl)thiophene makes it unique compared to other bromothiophene derivatives. This group can influence the compound’s reactivity and solubility, potentially making it more suitable for specific applications in organic synthesis and materials science .
Propiedades
Número CAS |
112930-90-2 |
|---|---|
Fórmula molecular |
C7H9BrO2S |
Peso molecular |
237.12 g/mol |
Nombre IUPAC |
2-bromo-5-(dimethoxymethyl)thiophene |
InChI |
InChI=1S/C7H9BrO2S/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3 |
Clave InChI |
ZTGJLQZRBVUNPS-UHFFFAOYSA-N |
SMILES canónico |
COC(C1=CC=C(S1)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


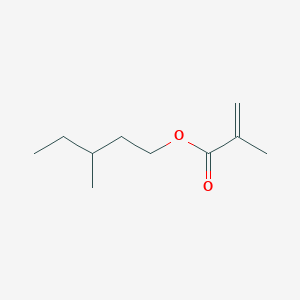
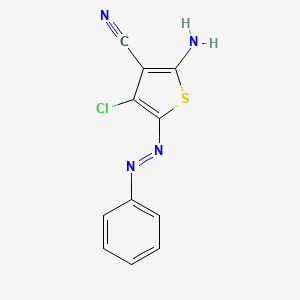
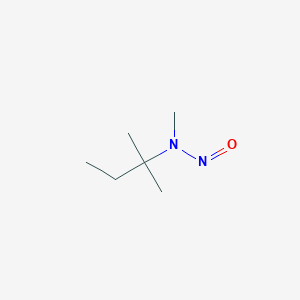
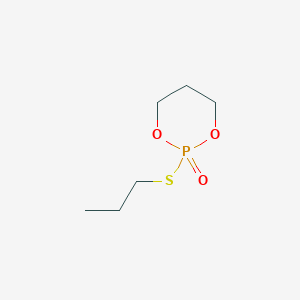
![2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14297215.png)
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
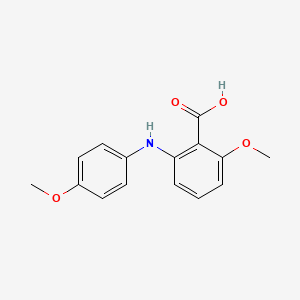
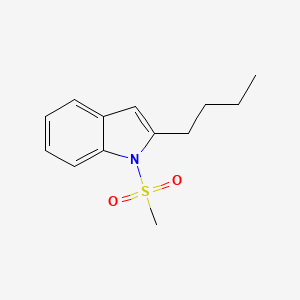
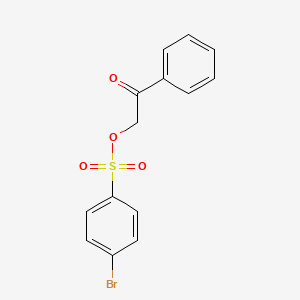

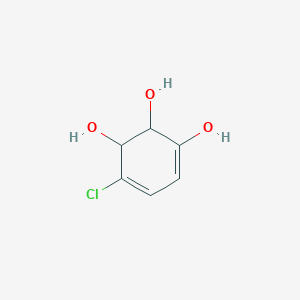
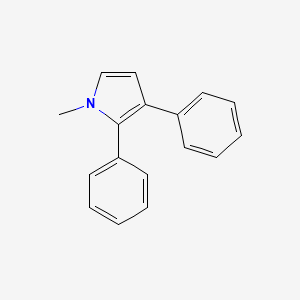
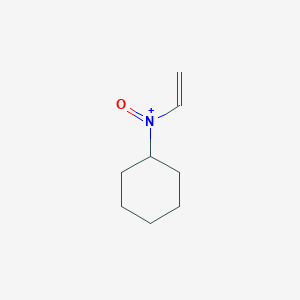
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
